1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
Overview
Description
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1-Boc-4-Cl-5-F-3,6-DHP) is a substituted pyridine molecule that has been used in a wide range of scientific research applications. It is a versatile molecule that can be used as a starting material in organic synthesis, as a catalyst in organic reactions, and as a reagent in enzymatic reactions. The molecule has also been used in the synthesis of pharmaceuticals, pesticides, and other compounds.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine plays a critical role in the synthesis of various heterocyclic compounds. For instance, Yakovenko et al. (2019) described a method for synthesizing 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles using N-Boc-protected 5-formyl-1H-pyrazol-4-amines (Yakovenko et al., 2019).
Formation of Pyrazolo[4,3-b]pyridine Derivatives
In a 2020 study, Yakovenko et al. demonstrated the use of 1-alkyl-N-Boc-5-formylpyrazol-4-amines, reacting them with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides. This synthesis pathway highlights the versatility of the compound in creating complex heterocyclic structures (Yakovenko et al., 2020).
Photocycloaddition Applications
Albrecht et al. (2008) explored the preparation and [2+2]-photocycloaddition of 5,6-dihydro-1H-pyridin-2-ones, including the use of N-Boc-protected compounds. This work shows the compound's relevance in photocycloaddition reactions, a crucial aspect of organic synthesis (Albrecht et al., 2008).
Amidomethylation Studies
Papaioannou et al. (2020) conducted research on the regioselective amidomethylation of 4-chloro-3-fluoropyridine, which is closely related to this compound. This research offers insight into the modification of such compounds to produce novel pyridine derivatives (Papaioannou et al., 2020).
Spectroscopic Properties Analysis
The spectroscopic properties of related compounds, such as 4-(Boc-amino) pyridine, have been computationally studied by Vural (2015), providing valuable information on the molecular structure and properties of similar compounds (Vural, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is alkyl boronic esters . These are highly valuable building blocks in organic synthesis .
Mode of Action
This compound operates through a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The affected pathway is the hydromethylation sequence , which is applied to methoxy protected compounds . This sequence is a valuable but previously unknown transformation .
Result of Action
The result of the action of this compound is the formal anti-Markovnikov alkene hydromethylation . This has been applied to methoxy protected compounds such as (−)-Δ8-THC and cholesterol .
Action Environment
The action environment of this compound is typically in the context of organic synthesis . .
properties
IUPAC Name |
tert-butyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJZRPYVBQGUNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474321 | |
Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885275-20-7 | |
Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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